molecular formula C17H12ClNO B6332954 1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol CAS No. 3172-39-2

1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol

Cat. No. B6332954
CAS RN: 3172-39-2
M. Wt: 281.7 g/mol
InChI Key: CCJOATMTBHIDMK-UHFFFAOYSA-N
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Description

1-(2-Chloro-phenylimino)-methyl]-naphthalen-2-ol, also known as 2-chloro-N-phenyl-1-methyl-naphthalen-2-amine, is an organic molecule belonging to the class of heterocyclic compounds. It is a white crystalline solid that has a melting point of 175-177°C. The compound has been widely used in the synthesis of various organic compounds, including drugs, dyes, and other organic compounds.

Mechanism of Action

1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-olhenyl-1-methyl-naphthalen-2-amine has been shown to act as an inhibitor of the enzyme CYP2C19. This enzyme is involved in the metabolism of various drugs, including proton pump inhibitors and non-steroidal anti-inflammatory drugs. The inhibition of this enzyme results in the decreased metabolism of these drugs, leading to increased plasma concentrations and increased pharmacological effects.
Biochemical and Physiological Effects
1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-olhenyl-1-methyl-naphthalen-2-amine has been shown to have various biochemical and physiological effects. It has been shown to inhibit the enzyme CYP2C19, which is involved in the metabolism of various drugs. In addition, it has been shown to have anti-inflammatory and anti-tumor activities. Furthermore, it has been shown to have antiviral properties and to reduce the risk of cardiovascular disease.

Advantages and Limitations for Lab Experiments

1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-olhenyl-1-methyl-naphthalen-2-amine has several advantages and limitations for laboratory experiments. One advantage is that it is relatively stable and can be stored for long periods of time. In addition, it is relatively easy to synthesize and can be used in a variety of laboratory experiments. On the other hand, it is not very soluble in water, which can limit its use in certain experiments. Furthermore, it is not very soluble in organic solvents, which can also limit its use in certain experiments.

Future Directions

There are many potential future directions for the use of 1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-olhenyl-1-methyl-naphthalen-2-amine. One potential direction is the development of novel drugs based on the compound. Another potential direction is the use of the compound in the synthesis of other organic compounds, such as dyes and other heterocyclic compounds. Additionally, the compound could be used in the synthesis of pharmaceutical agents, such as antifungal agents, anti-inflammatory agents, and anti-tumor agents. Finally, the compound could be used in the development of novel methods for the synthesis of drugs and other organic compounds.

Synthesis Methods

The synthesis of 1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-olhenyl-1-methyl-naphthalen-2-amine can be achieved through a two-step reaction. The first step involves the reaction of 1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-olhenyl-1-methyl-naphthalen-2-ol with anhydrous sodium acetate in aqueous acetic acid. This reaction results in the formation of 1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-olhenyl-1-methyl-naphthalen-2-amine. The second step involves the reaction of the resulting product with anhydrous sodium hydroxide in aqueous acetic acid. This reaction results in the formation of 1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-olhenyl-1-methyl-naphthalen-2-ol.

Scientific Research Applications

1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-olhenyl-1-methyl-naphthalen-2-amine has been used in various scientific research applications. It has been used in the synthesis of various organic compounds, including drugs, dyes, and other organic compounds. It has also been used in the synthesis of various heterocyclic compounds, such as quinolines and isoquinolines. Furthermore, 1-[(2-Chloro-phenylimino)-methyl]-naphthalen-2-olhenyl-1-methyl-naphthalen-2-amine has been used in the synthesis of various pharmaceutical agents, such as antifungal agents, anti-inflammatory agents, and anti-tumor agents.

properties

IUPAC Name

1-[(2-chlorophenyl)iminomethyl]naphthalen-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClNO/c18-15-7-3-4-8-16(15)19-11-14-13-6-2-1-5-12(13)9-10-17(14)20/h1-11,20H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCJOATMTBHIDMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=CC=C3Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40425177
Record name 2-Naphthalenol, 1-[[(2-chlorophenyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Chlorophenyliminomethyl)-2-naphthol

CAS RN

3172-39-2
Record name 2-Naphthalenol, 1-[[(2-chlorophenyl)imino]methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40425177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-CHLOROPHENYLIMINOMETHYL)-2-NAPHTHOL
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